Cas no 299937-61-4 (5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine)

5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine is a heterocyclic compound featuring a [1,3,4]thiadiazole core functionalized with an amine group and a 2-propoxy-ethyl side chain. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a building block for bioactive molecules. The thiadiazole moiety contributes to enhanced stability and electronic properties, while the propoxy-ethyl substituent may improve solubility and bioavailability. Its well-defined synthetic pathway allows for consistent purity and scalability, making it suitable for research and industrial use. The compound’s versatility in derivatization further supports its role in developing novel therapeutic or pesticidal agents.
5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine structure
299937-61-4 structure
Product Name:5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine
CAS No:299937-61-4
MF:C7H13N3OS
MW:187.26261973381
CID:1072803
PubChem ID:3135539
Update Time:2025-05-28

5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine Chemical and Physical Properties

Names and Identifiers

    • 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine
    • 5-(2-propoxyethyl)-1,3,4-thiadiazol-2-amine
    • 299937-61-4
    • CHEMBL1444598
    • HMS2742G04
    • SMR000121969
    • AKOS000301435
    • MLS000529494
    • CS-0366880
    • MDL: MFCD02032684
    • Inchi: 1S/C7H13N3OS/c1-2-4-11-5-3-6-9-10-7(8)12-6/h2-5H2,1H3,(H2,8,10)
    • InChI Key: NYONJKZIQKEVTO-UHFFFAOYSA-N
    • SMILES: S1C(N)=NN=C1CCOCCC

Computed Properties

  • Exact Mass: 187.07793322g/mol
  • Monoisotopic Mass: 187.07793322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 89.3Ų

5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine Security Information

  • HazardClass:IRRITANT

5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine

Research Brief on 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine (CAS: 299937-61-4)

5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine (CAS: 299937-61-4) is a thiadiazole derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound belongs to the thiadiazole class, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and evaluating its efficacy in various disease models.

One of the key areas of research for 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine is its role as a potential kinase inhibitor. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. Preliminary in vitro studies have demonstrated that this compound exhibits selective inhibition against certain kinase targets, suggesting its potential as a lead compound for drug development. Further structural-activity relationship (SAR) studies are underway to enhance its selectivity and potency.

In addition to its kinase inhibitory activity, recent investigations have explored the compound's antimicrobial properties. A 2023 study published in the Journal of Medicinal Chemistry reported that 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine showed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, making it a promising candidate for addressing antibiotic-resistant infections.

The synthesis of 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine has also been a focus of recent research. A novel and efficient synthetic route was developed in 2022, which improved the yield and purity of the compound. This advancement is critical for scaling up production for preclinical and clinical studies. Researchers have also explored derivatization strategies to modify the compound's physicochemical properties, such as solubility and bioavailability, to enhance its therapeutic potential.

Despite these promising findings, challenges remain in the development of 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine as a therapeutic agent. Pharmacokinetic studies have indicated that the compound exhibits moderate metabolic stability, necessitating further optimization to improve its half-life in vivo. Additionally, toxicological evaluations are ongoing to ensure its safety profile before progressing to clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this research into practical applications.

In conclusion, 5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine (CAS: 299937-61-4) represents a promising scaffold in medicinal chemistry with multifaceted pharmacological activities. Ongoing research aims to address its limitations and unlock its full therapeutic potential. The compound's unique structural features and biological activities make it a valuable subject for future studies in drug discovery and development.

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